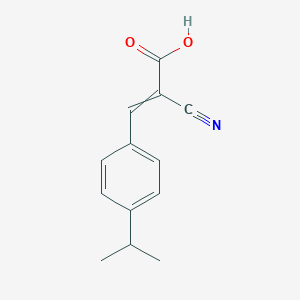

2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid

Description

Contextualization within the Cyanoacrylic Acid Class

2-Cyano-3-(4-isopropylphenyl)acrylic acid belongs to the broader class of compounds known as cyanoacrylic acids. These molecules are characterized by the presence of both a cyano (C≡N) and a carboxylic acid (-COOH) functional group attached to a carbon-carbon double bond. This arrangement of functional groups imparts a distinct reactivity and electronic nature to these compounds, making them valuable intermediates in organic synthesis.

The general structure of a cyanoacrylic acid derivative allows for a wide range of substituents, leading to a vast library of compounds with diverse properties. The presence of the electron-withdrawing cyano and carboxylic acid groups makes the double bond susceptible to nucleophilic attack, a key feature exploited in various chemical transformations.

The synthesis of 2-Cyano-3-(4-isopropylphenyl)acrylic acid and its analogs is commonly achieved through the Knoevenagel condensation. tandfonline.comnumberanalytics.comnumberanalytics.com This well-established reaction in organic chemistry involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, in the presence of a basic catalyst. wikipedia.orgorganicreactions.org For the synthesis of 2-Cyano-3-(4-isopropylphenyl)acrylic acid, 4-isopropylbenzaldehyde (B89865) would be reacted with cyanoacetic acid.

Interactive Table: Physicochemical Properties of 2-Cyano-3-(4-isopropylphenyl)acrylic Acid

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 25554-21-6 |

| Appearance | Solid |

| InChI | 1S/C13H13NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H,15,16)/b12-7- |

| InChIKey | MFDAAQBTCZHEOT-GHXNOFRVSA-N |

| SMILES | CC(C)c1ccc(C=C(C#N)C(=O)O)cc1 |

Overview of Scholarly Significance and Research Trajectories

While dedicated research focusing solely on 2-Cyano-3-(4-isopropylphenyl)acrylic acid is still maturing, the broader class of 2-cyano-3-phenylacrylic acid derivatives is the subject of significant scholarly attention, particularly in the fields of medicinal chemistry and materials science. These compounds are recognized as important pharmacophores and building blocks for more complex molecules.

A prominent research trajectory for this class of compounds is their investigation as potential therapeutic agents. For instance, derivatives of 2-cyano-3-phenylacrylic acid have been explored as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is implicated in various cancers. The development of small molecule inhibitors of STAT3 is a major focus of anti-cancer drug discovery.

Furthermore, related structures are being investigated for their potential as inhibitors of other enzymes, such as deubiquitinases (DUBs), which play crucial roles in cellular signaling and protein degradation. The ability to modulate these pathways opens up avenues for the development of novel treatments for a range of diseases.

In the realm of materials science, the cyanoacrylic acid moiety is a key component of cyanoacrylate adhesives, commonly known as superglues. chemeurope.comwikipedia.orgaronalpha.netcolle21.commagmont.com The rapid polymerization of these monomers in the presence of moisture is the basis for their strong adhesive properties. While 2-Cyano-3-(4-isopropylphenyl)acrylic acid itself is not a primary component of commercial adhesives, its study contributes to the fundamental understanding of the structure-property relationships within this class of materials.

The research trajectory for 2-Cyano-3-(4-isopropylphenyl)acrylic acid is likely to follow these established paths, with investigations into its biological activity and its potential as a monomer or intermediate in the synthesis of novel polymers and functional materials.

Historical Development of Related Chemical Entities

The scientific foundation for understanding 2-Cyano-3-(4-isopropylphenyl)acrylic acid lies in two key historical developments: the discovery of the Knoevenagel condensation and the invention of cyanoacrylate adhesives.

The Knoevenagel condensation, first reported by German chemist Emil Knoevenagel in 1894, provided a versatile and efficient method for forming carbon-carbon bonds. tandfonline.comnumberanalytics.comnumberanalytics.com His initial work involved the reaction of aldehydes with active methylene compounds in the presence of a weak base. wikipedia.orgorganicreactions.org This reaction has since become a cornerstone of organic synthesis, enabling the creation of a vast array of α,β-unsaturated compounds, including the precursors to many pharmaceuticals and polymers.

The story of cyanoacrylates as adhesives began serendipitously during World War II. In 1942, Dr. Harry Coover, a scientist at Eastman Kodak, was investigating clear plastics for gunsights and synthesized ethyl cyanoacrylate. wikipedia.orgaronalpha.netcolle21.commagmont.com The substance was noted for its frustrating tendency to stick to everything it touched. wikipedia.orgaronalpha.netcolle21.com It wasn't until 1951 that Coover and his colleague, Fred Joyner, recognized the commercial potential of this remarkable adhesive power. wikipedia.org This led to the marketing of the first cyanoacrylate adhesive, "Eastman #910," in 1958. wikipedia.org

A notable example of a biologically active compound with a related structure is Tyrphostin AG 490. medchemexpress.comstemcell.comsigmaaldrich.comreagentsdirect.comtocris.com This compound, a 2-cyano-3-(3,4-dihydroxyphenyl)-N-benzyl-acrylamide, is a well-known inhibitor of the Janus kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. The development of tyrphostins as tyrosine kinase inhibitors in the late 1980s and early 1990s highlighted the potential of the cyanoacrylic scaffold in targeting key signaling pathways involved in cell growth and differentiation. The study of such molecules provides a valuable historical and scientific context for the ongoing investigation of new derivatives like 2-Cyano-3-(4-isopropylphenyl)acrylic acid.

Properties

IUPAC Name |

2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDAAQBTCZHEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396431 | |

| Record name | AC1MXEN1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25554-21-6 | |

| Record name | AC1MXEN1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 3 4 Isopropylphenyl Acrylic Acid

Knoevenagel Condensation Approaches for α-Cyano-β-arylacrylic Acids

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that eliminates a water molecule. wikipedia.org The reaction is valued for its efficiency in creating α,β-unsaturated compounds. researchgate.net

The efficiency of the Knoevenagel condensation is highly dependent on the chosen reaction conditions and catalyst. A variety of catalytic systems have been developed to improve yields and reaction rates for the synthesis of α-cyano-β-arylacrylic acids.

Weak bases are commonly employed as catalysts. wikipedia.org Traditional systems often use amines like piperidine and pyridine (B92270). wikipedia.orgbepls.commdpi.com For instance, the synthesis of related 2-cyano-3-nitrophenyl-acrylic acids was achieved by refluxing the corresponding nitrobenzaldehyde and cyanoacetic acid in benzene (B151609) with piperidine and pyridine as catalysts. zenodo.org Similarly, piperidine was used as a base in ethanol for the reaction of 2-methoxybenzaldehyde with thiobarbituric acid. wikipedia.org

Modern approaches have introduced a range of alternative catalysts to optimize the reaction. L-proline has been shown to be an effective catalyst in an 80% ethanol solution. researchgate.net Heterogeneous catalysts, such as selenium-promoted zirconia (SeO2/ZrO2), have been used to facilitate the reaction at room temperature, with the catalyst being easily recoverable by filtration. Ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have also been successfully employed, with a 10% DIPEAc concentration at reflux temperature yielding excellent results for cyanoacrylate synthesis. scielo.org.mx The table below summarizes various catalytic systems and their reported effectiveness.

| Catalyst System | Solvent/Condition | Key Findings | Reference |

|---|---|---|---|

| Piperidine/Pyridine | Benzene (reflux) | Traditional method for condensing aldehydes with cyanoacetic acid. | zenodo.org |

| Ammonium Bicarbonate (NH₄HCO₃) | Solvent-free | Selected as an effective, environmentally benign catalyst for further optimization. High conversion achieved at 90°C. | tandfonline.comtue.nl |

| L-proline | 80% Ethanol | Demonstrated higher efficiency compared to various inorganic bases and acids. | researchgate.net |

| Selenium promoted ZrO₂ | Water / Solvent-free | Effective at room temperature; catalyst is reusable. Higher yields obtained in water or solvent-free conditions. | |

| Diisopropylethylammonium acetate (DIPEAc) | Not specified (reflux) | Excellent yields (91%) achieved with a 10% catalyst concentration. | scielo.org.mx |

| Amino-functionalized MOFs | Ethanol | High conversion rates at room temperature in very short reaction times (5 min). | nih.gov |

In recent years, significant efforts have been made to align the Knoevenagel condensation with the principles of green chemistry, focusing on reducing hazardous waste and improving energy efficiency. bepls.com A key development is the move towards solvent-free reactions. tue.nl Performing the condensation by grinding the reactants together at room temperature, sometimes with a catalyst like water extract of banana ash, can lead to clean product separation in minutes without the need for organic solvents.

Another green approach is the replacement of hazardous solvents and catalysts. The traditional use of pyridine as a solvent and piperidine as a catalyst is being supplanted by more environmentally benign alternatives. tue.nl Research has shown that catalysts such as benign amines or ammonium salts (like ammonium bicarbonate) can effectively drive the reaction in the absence of a solvent. tandfonline.comtue.nl Water has also been explored as a green solvent, with studies showing that catalysts like selenium-promoted zirconia perform effectively in an aqueous medium. These solvent-free and water-based methods often result in faster, cleaner reactions with higher yields compared to traditional solvent-based approaches. uq.edu.au

Alternative Synthetic Routes and Precursor Utilization

While the direct condensation of 4-isopropylbenzaldehyde (B89865) and cyanoacetic acid is the most common route, alternative strategies involving different precursors can be used to synthesize the target molecule or its analogues.

Isocyanoacetic acid esters serve as versatile precursors in organic synthesis. The α-carbon of these compounds is activated, allowing for deprotonation to form enolates. These enolates can then react with a variety of carbon electrophiles in alkylation or arylation reactions to create α-substituted-α-isocyano esters. nih.gov This reactivity provides a potential pathway for constructing the carbon skeleton of 2-Cyano-3-(4-isopropylphenyl)acrylic acid by reacting an appropriate isocyanoacetate with a derivative of 4-isopropylbenzaldehyde. This methodology is particularly useful for synthesizing α,α-disubstituted amino acid precursors. nih.gov

The synthesis of structurally related 2-cyano-3,3-diaryl acrylic acid esters highlights the use of different precursors to achieve diaryl substitution at the β-carbon. One established process involves the reaction of a benzophenonimine with a cyanoacetic acid ester. google.com In this route, the imine derivative of a diaryl ketone (benzophenone) serves as the carbonyl component precursor. The reaction is typically conducted at moderate temperatures (20 to 60 °C), and the ammonia byproduct is continuously removed to drive the reaction to completion, resulting in high-purity products. google.com Another advanced method for creating diaryl structures involves the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, which yields α,α-diarylisocyano esters. nih.gov

Yield Optimization and Purity Considerations in Synthesis

Maximizing the yield and ensuring the high purity of the final product are critical in any synthetic process. For the synthesis of 2-Cyano-3-(4-isopropylphenyl)acrylic acid and its analogues, these factors are heavily influenced by the choice of catalyst, solvent, and reaction time.

Optimizing catalyst loading is a key strategy for improving yield. For example, in the synthesis of cyanoacrylates using DIPEAc, varying the catalyst amount from 2% to 20% showed that a 10% concentration provided an excellent yield of 91%. scielo.org.mx The choice of solvent or the lack thereof also plays a crucial role. Solvent-free (grindstone) methods and reactions in water have been reported to proceed faster, more cleanly, and in higher yields than traditional ethanol reflux methods. uq.edu.au

Reaction time and temperature are also optimized to maximize conversion. A solvent-free procedure using ammonium bicarbonate as a catalyst achieved high conversion of various benzaldehydes after 2 hours at 90°C. tandfonline.com In another example, a 90% yield was obtained after refluxing for just 45 minutes in ethanol with piperidine as the catalyst. mdpi.com

Following the reaction, purification is essential to isolate the product from unreacted starting materials, catalysts, and byproducts. Recrystallization is a common method for purifying the solid acrylic acid product. mdpi.comtandfonline.com For ester derivatives, which may be oils, purification can be achieved through distillation techniques, such as on a thin-film or falling-film evaporator, which can yield purities exceeding 99%. google.com The final purity is often confirmed through analytical techniques such as gas chromatography or melting point determination. bepls.comgoogle.com

Advanced Spectroscopic and Crystallographic Characterization of 2 Cyano 3 4 Isopropylphenyl Acrylic Acid and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methodologies are fundamental in confirming the chemical identity and elucidating the structural nuances of organic compounds. For the derivatives of 2-cyano-3-(4-isopropylphenyl)acrylic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have been pivotal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. Studies on various ethyl and methyl esters of substituted 2-cyano-3-phenylacrylic acids reveal characteristic chemical shifts that are indicative of their electronic and structural environments.

For instance, in the ¹H NMR spectra of ethyl 2-cyano-3-arylacrylate derivatives, the vinylic proton typically appears as a singlet in the downfield region, often around δ 8.2 ppm. The aromatic protons exhibit complex multiplicity patterns in the range of δ 7.0-8.0 ppm, depending on the substitution pattern of the phenyl ring. The ethyl ester protons present as a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.

¹³C NMR data for these derivatives show distinct signals for the various carbon atoms. The carbonyl carbon of the ester is typically found around δ 162 ppm, while the cyano carbon appears near δ 115 ppm. The carbons of the phenyl ring and the acrylic double bond resonate in the δ 100-155 ppm range. The specific chemical shifts are influenced by the nature of the substituent on the phenyl ring.

¹H NMR Data for Selected Ethyl 2-cyano-3-arylacrylate Derivatives

| Compound | Vinylic-H (s, 1H) | Aromatic-H | Ester-CH₂ (q, 2H) | Ester-CH₃ (t, 3H) | Other |

|---|---|---|---|---|---|

| Ethyl 2-cyano-3-phenylacrylate | 8.26 ppm | 8.00 (d, 2H), 7.59-7.49 (m, 3H) | 4.40 ppm | 1.41 ppm | |

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 8.20 ppm | 7.93 (d, 2H), 7.48 (d, 2H) | 4.29 ppm | 1.40 ppm | |

| Ethyl 2-cyano-3-p-tolylacrylate | 8.20 ppm | 7.88 (d, 2H), 7.28 (d, 2H) | 4.37 ppm | 1.38 ppm | 2.42 (s, 3H, Ar-CH₃) |

| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 8.15 ppm | 7.98 (d, 2H), 6.97 (d, 2H) | 4.35 ppm | 1.38 ppm | 3.88 (s, 3H, O-CH₃) |

¹³C NMR Data for Selected Ethyl 2-cyano-3-arylacrylate Derivatives

| Compound | C=O | C≡N | C=C (acrylic) & Aromatic C | Ester-CH₂ | Ester-CH₃ | Other |

|---|---|---|---|---|---|---|

| Ethyl 2-cyano-3-phenylacrylate | 162.5 | 115.5 | 155.1, 133.4, 131.5, 131.1, 130.1, 103.0 | 62.8 | 14.2 | |

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 162.2 | 115.2 | 153.3, 139.6, 132.2, 129.9, 129.6, 103.6 | 62.8 | 14.1 | |

| Ethyl 2-cyano-3-p-tolylacrylate | 162.2 | 115.2 | 154.4, 144.1, 130.7, 129.5, 128.4, 101.1 | 62.0 | 13.6 | 21.3 (Ar-CH₃) |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For derivatives of 2-cyano-3-(4-isopropylphenyl)acrylic acid, the IR spectra are expected to show key absorption bands corresponding to the nitrile, carbonyl, and alkene moieties.

In related compounds, the nitrile (C≡N) stretching vibration is typically observed in the range of 2217-2230 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid or ester group is a strong band usually found between 1667 cm⁻¹ and 1730 cm⁻¹. The acrylic C=C double bond stretch appears in the region of 1610-1640 cm⁻¹. Additionally, the broad O-H stretch of the carboxylic acid group can be seen spanning a wide range, often from 2500 to 3300 cm⁻¹. Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group would be found just below 3000 cm⁻¹.

Characteristic IR Absorption Frequencies for 2-Cyano-3-arylacrylic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Nitrile C≡N | Stretch | 2230 - 2210 |

| Carbonyl C=O (Acid) | Stretch | 1710 - 1680 |

| Carbonyl C=O (Ester) | Stretch | 1730 - 1715 |

| Alkene C=C | Stretch | 1640 - 1610 |

| C-O | Stretch | 1320 - 1210 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For 2-cyano-3-(4-isopropylphenyl)acrylic acid, the expected molecular weight is 215.25 g/mol , corresponding to its molecular formula of C₁₃H₁₃NO₂. iucr.orgsigmaaldrich.com High-resolution mass spectrometry (HRMS) on related derivatives, such as ethyl 2-cyano-3-aryl acrylates, has been used to confirm their elemental composition with high accuracy. scbt.com The fragmentation patterns observed in mass spectra can provide further structural information, often involving the loss of small molecules like CO₂, H₂O, or parts of the ester group.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Stereochemistry

While a crystal structure for 2-cyano-3-(4-isopropylphenyl)acrylic acid itself is not publicly documented, studies on similar cinnamic acid derivatives provide valuable insights into their solid-state conformations. iucr.org The stereochemistry about the C=C double bond can be either E (entgegen) or Z (zusammen). The IUPAC name often specifies the isomer, such as (2Z)-2-cyano-3-(4-isopropylphenyl)acrylic acid. iucr.org In the solid state, the phenyl group is typically rotated out of the plane of the acrylic acid moiety to minimize steric hindrance. The degree of this rotation is influenced by the substituents on the phenyl ring and the packing forces within the crystal.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the crystalline state, molecules of 2-cyano-3-arylacrylic acids are held together by a network of intermolecular interactions. For the carboxylic acid derivatives, strong hydrogen bonds between the carboxylic acid groups are expected, often forming dimeric structures. These O-H···O hydrogen bonds are a dominant feature in the crystal packing. Other weaker interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the aromatic rings, can also play a significant role in stabilizing the crystal lattice. The cyano group can also participate in hydrogen bonding as an acceptor. The analysis of these interactions is crucial for understanding the supramolecular assembly and the resulting physical properties of the material.

Theoretical and Computational Investigations of 2 Cyano 3 4 Isopropylphenyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For compounds similar to 2-Cyano-3-(4-isopropylphenyl)acrylic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G**), are employed to calculate a variety of molecular properties. researchgate.net These calculations can determine key electronic descriptors that influence the molecule's behavior.

Key electronic properties that can be calculated using DFT include:

Polarizability (α₀) and Anisotropy of Polarizability (Δα): Describe how the electron cloud is distorted by an external electric field.

HOMO-LUMO Gap (HL Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Thermodynamic Properties: Parameters such as enthalpy and Gibbs free energy can be calculated to understand the stability of the molecule.

Table 1: Key Electronic Properties Calculated via DFT

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment (µ) | A measure of the net molecular polarity. researchgate.net |

| Polarizability (α₀) | The ease with which the electron cloud can be distorted by an electric field. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemist-friendly interpretation of the electron density, translating it into familiar concepts like Lewis structures, atomic charges, and orbital hybridization. q-chem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, which is crucial for understanding molecular stability and charge transfer. researchgate.net

In the context of 2-Cyano-3-(4-isopropylphenyl)acrylic acid, NBO analysis can elucidate:

Natural Atomic Charges: The charge distribution on each atom, revealing the most electrophilic and nucleophilic sites.

Hybridization: The hybridization of atomic orbitals contributing to specific bonds (e.g., sp², sp³). q-chem.com

Intramolecular Interactions: The analysis reveals stabilization energies associated with hyperconjugative interactions, such as those between the π orbitals of the phenyl ring and the acrylic acid moiety. The increase in electron delocalization between different parts of a molecule, like the phenyl ring and the cyanoacrylic acid group, often contributes to greater molecular stability. researchgate.net

Table 2: Information Derived from NBO Analysis

| NBO-Derived Information | Significance |

| Natural Charges | Reveals the distribution of electron density and identifies reactive sites. q-chem.com |

| Bond Order | Helps in determining the Lewis structure and the nature of chemical bonds (single, double, etc.). q-chem.com |

| Hybridization | Describes the mixing of atomic orbitals to form covalent bonds. q-chem.com |

| Donor-Acceptor Interactions | Quantifies the stabilization energy from electron delocalization (hyperconjugation), indicating the strength of intramolecular charge transfer. researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like 2-Cyano-3-(4-isopropylphenyl)acrylic acid are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers).

This is often achieved by performing a relaxed potential energy surface (PES) scan. researchgate.net For a molecule like this, a key dihedral angle to investigate would be the one defining the rotation around the single bond connecting the isopropylphenyl group to the acrylic acid moiety. By systematically rotating this bond and calculating the energy at each step, a PES map is generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for converting between them. researchgate.net Studies on similar structures, such as 2-cyano-3-(thiophen-2-yl)acrylic acid, have shown that the planarity between the ring system and the cyanoacrylic acid group is a significant factor in determining stability. researchgate.net The most stable conformation is often one that maximizes electron delocalization while minimizing steric hindrance. researchgate.net

Molecular Modeling and Docking Studies for Structure-Activity Correlation

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, typically a protein or enzyme. This technique is instrumental in correlating a molecule's structure with its potential biological activity. nih.gov

For 2-Cyano-3-(4-isopropylphenyl)acrylic acid, docking studies could be performed against various biological targets known to be involved in disease pathways. For instance, related phenylacrylamide derivatives have been docked against enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and inducible nitric oxide synthase (iNOS). nih.gov The results of such studies are typically evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy suggests a more stable and favorable interaction between the ligand and the target protein. These in silico results can identify potential molecular targets and guide the synthesis of more potent derivatives. nih.gov

In Silico Prediction of Molecular Attributes Relevant to Biological Contexts

Beyond specific target interactions, computational tools can predict a wide range of molecular properties relevant to a compound's journey through the body, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions help assess the "drug-likeness" of a compound early in the discovery process. japsonline.com

For 2-Cyano-3-(4-isopropylphenyl)acrylic acid, several key attributes can be predicted:

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would likely make it an orally active drug. It considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Studies on similar structures indicate that many 2-cyano-3-phenylacrylamide (B1607073) derivatives successfully adhere to Lipinski's rule. japsonline.com

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms and is a good predictor of a drug's ability to permeate cell membranes. It is an indicator of gastrointestinal absorption and the ability to penetrate the blood-brain barrier. mdpi.com

Bioactivity Prediction: In silico models can screen compounds against databases of known biological activities. For example, similar 2-cyano-3-phenylacrylamide structures have been predicted to be active as nuclear receptor ligands. japsonline.com

Table 3: Predicted Molecular Properties for Drug-Likeness

| Parameter | Description | Relevance |

| Molecular Weight (MW) | The mass of one mole of the compound. | Lipinski's Rule: Generally < 500 g/mol . |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Lipinski's Rule: Generally < 5. |

| Hydrogen Bond Donors | The number of O-H and N-H bonds. | Lipinski's Rule: Generally < 5. |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | Lipinski's Rule: Generally < 10. |

| Polar Surface Area (PSA) | Sum of the surfaces of polar atoms. | Predicts membrane permeability and absorption. mdpi.com |

Reactivity and Chemical Derivatization of 2 Cyano 3 4 Isopropylphenyl Acrylic Acid

Reactions Involving the Cyano Group

The cyano group is a highly versatile functional group that can undergo a variety of chemical transformations. While specific studies on 2-Cyano-3-(4-isopropylphenyl)acrylic acid are limited, the reactivity of the cyano group in similar molecules, such as other α,β-unsaturated nitriles, is well-documented.

One of the most common reactions of the cyano group is its hydrolysis to either an amide or a carboxylic acid. This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. Depending on the reaction conditions, the hydrolysis can be stopped at the amide stage or can proceed to the corresponding carboxylic acid.

Another important reaction is the reduction of the cyano group to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to effectively reduce a wide range of nitriles to their corresponding primary amines. google.com

The cyano group can also participate in cycloaddition reactions . For example, [3+2] cycloaddition reactions between diazoacetonitrile and nitroolefins have been reported to produce multisubstituted cyanopyrazoles. google.com

Transformations of the Acrylic Acid Moiety

The acrylic acid moiety in 2-Cyano-3-(4-isopropylphenyl)acrylic acid offers another site for chemical modification. The carboxylic acid group can readily undergo esterification when reacted with an alcohol in the presence of an acid catalyst to form the corresponding ester. This reaction is economically significant for the production of various acrylate (B77674) esters. semanticscholar.orgncert.nic.in

Furthermore, the carboxylic acid can be converted into an amide by reaction with an amine. This can be achieved through various coupling methods, often involving the use of a condensing reagent to facilitate the formation of the amide bond. For instance, poly(acrylic acid) has been derivatized with a range of amines using a triazine-based condensing reagent. quora.com

The carbon-carbon double bond within the acrylic moiety is activated by the adjacent electron-withdrawing cyano and carboxyl groups, making it susceptible to Michael addition reactions. This allows for the introduction of a wide range of nucleophiles at the β-position. semanticscholar.org

Modifications of the Isopropylphenyl Substituent

The 4-isopropylphenyl group, also known as a cumene (B47948) moiety, provides a third avenue for derivatization. The isopropyl group can undergo oxidation . The oxidation of cumene in the presence of air is a well-known industrial process to produce cumene hydroperoxide, which can then be converted to phenol (B47542) and acetone (B3395972) by treatment with a dilute acid. wordpress.comlibretexts.orglibretexts.org This suggests that the isopropyl group in 2-Cyano-3-(4-isopropylphenyl)acrylic acid could potentially be oxidized to a hydroxyl group or other oxygenated functionalities under appropriate conditions.

The benzene (B151609) ring of the isopropylphenyl substituent is also susceptible to electrophilic aromatic substitution reactions. The reactivity and orientation of these substitutions are influenced by the existing substituents. The isopropyl group is an activating, ortho-, para-directing group. msu.eduuomustansiriyah.edu.iqresearchgate.net However, the deactivating effect of the cyano-acrylic acid moiety on the phenyl ring must also be considered. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov

Formation of Heterocyclic Scaffolds Utilizing 2-Cyano-3-(4-isopropylphenyl)acrylic Acid as a Precursor

The multifunctional nature of 2-Cyano-3-(4-isopropylphenyl)acrylic acid makes it an excellent building block for the synthesis of various heterocyclic compounds. The presence of the cyano and acrylic acid groups in a 1,3-relationship allows for cyclization reactions with various binucleophiles to form five- and six-membered rings.

For example, α,β-unsaturated nitriles are common precursors for the synthesis of pyrazole (B372694) derivatives . The reaction of such precursors with hydrazine (B178648) hydrate (B1144303) or its derivatives can lead to the formation of pyrazole rings through a Michael addition followed by intramolecular cyclization and dehydration. google.comsemanticscholar.orglibretexts.orggoogle.com Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives.

The synthesis of pyridine (B92270) and fused pyridine derivatives , such as pyrido[2,3-d]pyrimidines, often utilizes 2-amino-3-cyanopyridine (B104079) precursors, which can be synthesized from α,β-unsaturated nitriles. libretexts.orglibretexts.orgnih.govsigmaaldrich.com These reactions typically involve multicomponent condensations where the cyanoacrylic acid derivative or a related compound reacts with other reagents to build the heterocyclic ring system.

Furthermore, pyrimidine derivatives can be synthesized through reactions involving the cyano and acrylic acid functionalities. For instance, the reaction of α,β-unsaturated nitriles with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine-2-one or pyrimidine-2-thione derivatives, respectively. msu.eduresearchgate.netmdpi.com

A variety of heterocyclic scaffolds can be synthesized from precursors similar to 2-Cyano-3-(4-isopropylphenyl)acrylic acid, as illustrated in the following table:

| Precursor Type | Reagent(s) | Resulting Heterocycle |

| α,β-Unsaturated Nitrile | Hydrazine Hydrate | Pyrazole |

| α,β-Unsaturated Nitrile | Hydroxylamine | Isoxazole |

| α,β-Unsaturated Nitrile | Urea/Thiourea | Pyrimidine-2-one/thione |

| 2-Amino-3-cyanopyridine (from α,β-unsaturated nitrile) | Formamide, Phenylisothiocyanate | Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) |

Polymerization and Copolymerization Reactions

The acrylic double bond in 2-Cyano-3-(4-isopropylphenyl)acrylic acid allows it to participate in polymerization reactions, leading to the formation of functional polymers.

Radical Copolymerization with Vinyl Acetate (B1210297)

The copolymerization is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), at elevated temperatures. The composition of the resulting copolymer can be controlled by the feed ratio of the monomers. The incorporation of the cyano-acrylic acid monomer into the polyvinyl acetate backbone introduces functionality that can be further modified.

The following table summarizes representative data from the copolymerization of analogous ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate, highlighting the influence of the comonomer on the copolymer properties.

| Comonomer (Analogue) | Copolymer Composition (mol% of cyano-propenoate) | Glass Transition Temperature (Tg) |

| Ethyl 2-cyano-3-(4-acetoxyphenyl)-2-propenoate | 10.5 | 85°C |

| Ethyl 2-cyano-3-(4-cyanophenyl)-2-propenoate | 12.1 | 92°C |

| Ethyl 2-cyano-3-(4-dimethylaminophenyl)-2-propenoate | 8.7 | 78°C |

Data is representative of analogous compounds and serves as an illustrative example.

Functional Polymer Material Development

The incorporation of 2-Cyano-3-(4-isopropylphenyl)acrylic acid into polymers through homo- or copolymerization opens avenues for the development of functional polymer materials. The pendant cyano, carboxylic acid, and isopropylphenyl groups can impart specific properties to the polymer or serve as handles for post-polymerization modification.

The carboxylic acid groups can enhance the polymer's hydrophilicity and adhesion to various substrates. They can also be used to crosslink the polymer chains or to attach other functional molecules. The cyano group can influence the polymer's thermal and electronic properties and can be a precursor for other functional groups. The bulky isopropylphenyl group can affect the polymer's physical properties, such as its glass transition temperature and solubility.

The development of functional polymers from substituted acrylic acids is a broad field of research. For example, polymers of acrylic acid are used as superabsorbents, dispersants, and thickeners. The synthesis of cyano-substituted conjugated polymers has also been explored for applications in organic solar cells, where the cyano group helps to tune the electronic properties of the material. The polymerization of 2-Cyano-3-(4-isopropylphenyl)acrylic acid could therefore lead to materials with interesting optical, electronic, or surface properties.

Structure Activity Relationship Sar Studies of 2 Cyano 3 4 Isopropylphenyl Acrylic Acid and Its Analogues

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of cyanoacrylic acid derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and other parts of the molecule. Research has shown that even minor changes can lead to significant shifts in efficacy and selectivity. For instance, in studies of related 2-cyanoacrylate compounds, the introduction of different heterocyclic rings, such as pyrazole (B372694) or 1,2,3-triazole, has been explored to develop novel derivatives with potential bioactivity. nih.gov

A systematic study on novel 2-cyanoacrylate compounds containing substituted pyrazolyl or 1,2,3-triazolyl moieties revealed significant herbicidal activities. nih.gov The biological evaluation showed that the type and position of substituents on these rings were critical. For example, certain derivatives demonstrated potent herbicidal effects against various plant species, with the activity profile changing based on the specific substitution pattern. nih.gov These findings underscore that the electronic and steric properties of the substituents play a crucial role in the molecule's interaction with its biological target. nih.govnih.gov

The following interactive table summarizes representative data from studies on cyanoacrylate analogues, illustrating how different substituents on a core structure can influence biological activity, such as herbicidal efficacy.

Stereochemical Influence on Molecular Recognition and Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its ability to interact with biological targets like enzymes or receptors. For 2-Cyano-3-(4-isopropylphenyl)acrylic acid, the double bond in the acrylic acid moiety gives rise to geometric isomers, specifically the (E) and (Z) isomers. The spatial orientation of the cyano and carboxylic acid groups relative to the phenyl ring can profoundly affect how the molecule fits into a binding site.

Studies on the asymmetric bioreduction of related β-cyanoacrylic acid derivatives using ene-reductases have highlighted the importance of stereochemistry. researchgate.net These enzymes often exhibit high stereoselectivity, preferentially converting one isomer over the other. For example, the (E)-isomer of a β-cyano-α,β-unsaturated acid could be reduced with high conversion and excellent stereoselectivity, while the corresponding (Z)-isomer was not converted. researchgate.net This demonstrates that the specific geometric arrangement is essential for productive binding within the enzyme's active site. researchgate.net The docking of a substrate into an enzyme active site showed that a specific orientation is required to position the reducible double bond close to the flavin cofactor that delivers the hydride. researchgate.net This principle of stereochemical recognition is broadly applicable and suggests that the biological activity of 2-Cyano-3-(4-isopropylphenyl)acrylic acid is likely dependent on its specific isomeric form, with the (E)-isomer often being the biologically relevant one as indicated in chemical databases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Cyanoacrylic Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery and agrochemical research for predicting the activity of new, unsynthesized molecules. mdpi.comresearchgate.net For cyanoacrylic derivatives, QSAR models are developed by calculating a wide range of molecular descriptors for each analogue and then using statistical methods to find the best correlation with their measured biological activities. nih.govresearchgate.net

The process typically involves:

Data Set Compilation : A series of cyanoacrylic derivatives with known biological activities (e.g., IC₅₀ or LC₅₀ values) is assembled. nih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each molecule. These can include constitutional, physicochemical, geometric, and quantum chemical properties like molecular weight (MW), polar surface area (PSA), dipole moment, and van der Waals surface area. mdpi.comresearchgate.net

Model Development : Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Artificial Neural Networks (ANN) are used to create a mathematical equation linking the descriptors to the biological activity. nih.govresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation, with a high q² value indicating robustness) and external validation on a separate set of test compounds (pred_r²). researchgate.netnih.gov

For example, a QSAR model for a set of inhibitors might reveal that inhibitory activity is strongly correlated with descriptors like molecular weight, dipole moment, and polar surface area. mdpi.com Such a model provides quantitative insights into which properties are most important for activity. mdpi.comnih.gov

Ligand Design and Optimization Strategies Based on SAR Insights

The knowledge gained from SAR and QSAR studies provides a rational basis for the design and optimization of new ligands with improved potency, selectivity, and other desired properties. This iterative process of "design-synthesize-test" is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov

SAR insights directly guide the modification of a lead compound. If studies show that bulky, electron-donating groups at a specific position on the phenyl ring increase activity, chemists will synthesize new analogues incorporating such features. The results from studies on cyanoacrylate derivatives provide an important foundation for the future design and discovery of biologically active compounds. nih.gov

QSAR models offer more quantitative guidance. The developed equations can be used to predict the activity of virtual compounds before undertaking their synthesis, saving time and resources. mdpi.com The contour maps generated from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize the regions around the ligand where steric bulk, positive or negative electrostatic potential, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. nih.gov This allows chemists to design new molecules that better fit the steric and electronic requirements of the target's binding site, leading to optimized interactions and enhanced biological response. nih.gov These combined approaches have proven essential in advancing from initial hits to highly potent and selective candidate molecules. nih.gov

Biological Activity Investigations of 2 Cyano 3 4 Isopropylphenyl Acrylic Acid in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Studies

No specific studies detailing the in vitro inhibitory effects of 2-Cyano-3-(4-isopropylphenyl)acrylic acid on any particular enzyme were identified. Research on other cyano-acrylamide compounds has explored their potential as enzyme inhibitors, but these findings cannot be directly attributed to the title compound.

Receptor Binding and Modulation Assays

There is a lack of available data from receptor binding and modulation assays for 2-Cyano-3-(4-isopropylphenyl)acrylic acid. Consequently, its affinity and modulatory effects on any specific receptors are currently unknown.

Cellular Assays for Specific Biological Responses (e.g., Antibiotic Potentiation in Bacterial Cultures)

No published studies were found that investigated the effects of 2-Cyano-3-(4-isopropylphenyl)acrylic acid in cellular assays to determine specific biological responses. This includes a lack of information regarding its potential to potentiate the effects of antibiotics in bacterial cultures. While some related compounds have been studied for their anti-infective properties, this specific derivative has not been the subject of such published research.

Mechanistic Explorations of Bioactivity without Clinical Implications

Due to the absence of primary research on the biological activities of 2-Cyano-3-(4-isopropylphenyl)acrylic acid, there are no mechanistic explorations of its bioactivity available. The mode of action at a molecular level remains unelucidated.

Emerging Research Frontiers and Future Perspectives for 2 Cyano 3 4 Isopropylphenyl Acrylic Acid

Innovations in Environmentally Benign Synthetic Routes

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. nih.gov Research into the synthesis of 2-cyano-3-phenylacrylic acid derivatives, including the 4-isopropylphenyl variant, is actively pursuing environmentally benign methodologies. A significant advancement is the use of organocatalysts in aqueous media, which aligns with the principles of green chemistry by minimizing volatile and toxic organic solvents. nih.govmspmbeed.com

One prominent example is the Knoevenagel condensation of an aromatic aldehyde (like 4-isopropylbenzaldehyde) with an active methylene (B1212753) compound such as ethyl cyanoacetate. mspmbeed.com Researchers have demonstrated an efficient protocol using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst in a water-ethanol mixture at ambient temperature. mspmbeed.com This approach offers several advantages over conventional methods:

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, reducing energy consumption. mspmbeed.com

Green Solvent System: Utilizing water as a primary solvent minimizes the environmental impact associated with volatile organic compounds (VOCs). mspmbeed.com

High Efficiency: The reaction often reaches completion within 30 minutes, yielding the desired product in pure form without the need for extensive purification steps like column chromatography. mspmbeed.com

These innovations not only make the synthesis more cost-effective and safer but also significantly reduce its environmental footprint.

Table 1: Comparison of Synthetic Routes for 2-Cyano-3-phenylacrylic Acid Derivatives

| Feature | Conventional Method | Green DBU-Catalyzed Method |

| Catalyst | Often requires stronger bases or metal catalysts | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Typically volatile organic solvents (e.g., Toluene) | Water / Ethanol mixture mspmbeed.com |

| Temperature | Often requires heating/reflux | Room Temperature mspmbeed.com |

| Reaction Time | Can be several hours | ~30 minutes mspmbeed.com |

| Purification | Frequently requires chromatography | Simple filtration mspmbeed.com |

| Environmental Impact | Higher (VOC emissions, waste) | Lower (Benign solvent, less waste) |

Application of Advanced Spectroscopic Techniques

Thorough characterization is critical to confirming the structure and purity of 2-Cyano-3-(4-isopropylphenyl)acrylic acid. While standard techniques provide foundational data, advanced spectroscopic methods offer deeper insights into its molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to confirm the molecular structure. mspmbeed.com Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign proton and carbon signals, especially in more complex derivatives. rsc.org For the title compound, specific signals corresponding to the isopropyl group, the aromatic ring protons, the vinylic proton, and the carboxylic acid proton would be expected and characterized.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio data, confirming the elemental composition. A particularly innovative application for related compounds is in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Researchers have developed novel 2-cyano-3-aryl-acrylic acid derivatives as highly efficient MALDI matrices for the analysis of a wide range of molecules, from lipids and peptides to synthetic polymers. researchgate.netsemanticscholar.org These specialized matrices can improve signal-to-noise ratios and spectral resolution compared to conventional options. researchgate.net

X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. mdpi.com While a crystal structure for the title compound is not widely published, analysis of closely related structures reveals key conformational features. mdpi.com

Table 2: Expected Spectroscopic Data for 2-Cyano-3-(4-isopropylphenyl)acrylic Acid

| Technique | Observation | Expected Data |

| IR Spectroscopy | Functional group vibrations | C≡N (nitrile) stretch, C=O (carbonyl) stretch, O-H (acid) stretch, C=C (alkene) stretch |

| ¹H NMR | Chemical shifts (ppm) | Signals for isopropyl protons, aromatic protons, vinylic proton, and carboxylic acid proton |

| ¹³C NMR | Chemical shifts (ppm) | Signals for nitrile carbon, carbonyl carbon, alkene carbons, aromatic carbons, and isopropyl carbons mdpi.com |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Corresponds to the molecular weight of the compound (C₁₃H₁₃NO₂) |

Development of Sophisticated Computational Models

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. For derivatives of 2-cyanoacrylic acid, Density Functional Theory (DFT) calculations have been employed to investigate their electronic structure and potential for biological activity. researchgate.net

These computational models can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Analyze the distribution of electrons, identify frontier molecular orbitals (HOMO/LUMO), and predict reactivity hotspots.

Predict Spectroscopic Data: Simulate NMR and IR spectra to aid in the interpretation of experimental results.

Evaluate Bioactivity: In drug discovery contexts, computational docking studies can predict how a molecule might bind to a biological target, such as an enzyme or receptor. researchgate.net For instance, studies on related naphthalene-based acryloyl amides have used DFT to support investigations into their anticancer properties. researchgate.net

The development of these sophisticated models allows for a rational, in-silico design of new derivatives of 2-Cyano-3-(4-isopropylphenyl)acrylic acid with tailored electronic, optical, or biological properties.

Expansion into Novel Areas of Chemical and Biological Functionality

While initially explored for specific uses, the unique combination of a cyano group, an acrylic acid moiety, and a substituted phenyl ring makes this class of compounds a versatile platform for developing new functionalities.

Materials Science: A primary application for related 2-cyano-3,3-diaryl acrylic acid esters is as highly effective UV absorbers. google.com These compounds are used as light stabilizers in plastics and cosmetic formulations to prevent degradation from UV radiation. google.com The core structure of 2-Cyano-3-(4-isopropylphenyl)acrylic acid is well-suited for this purpose, and further research could optimize its performance in various polymer matrices.

Agrochemicals: 2-Cyanoacrylate derivatives have been a focus of agrochemical research. Studies have shown that certain compounds containing this scaffold exhibit significant herbicidal properties against various weed species. nih.gov The design and synthesis of new analogues could lead to the development of novel and selective herbicides.

Pharmaceuticals and Biomedicine: The 2-cyanoacrylamide framework is recognized as a privileged scaffold in medicinal chemistry. Research has identified derivatives with a range of biological activities:

Anti-infective Agents: Certain 2-cyano-3-acrylamide small molecules have been identified as deubiquitinase (DUB) inhibitors that can reduce the intracellular replication of pathogens like norovirus and Listeria monocytogenes in host cells. nih.gov

Anticancer Activity: Novel derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines, such as breast cancer (MCF-7). researchgate.net

Antibacterial Properties: Modifications of the core structure have led to compounds with promising antibacterial activity. researchgate.net

This expansion into diverse biological applications highlights the significant potential for 2-Cyano-3-(4-isopropylphenyl)acrylic acid as a starting point for the development of new therapeutic agents and agrochemicals.

Table 3: Emerging Applications of the 2-Cyano-3-phenylacrylic Acid Scaffold

| Area of Application | Specific Function | Key Research Finding |

| Materials Science | UV Absorber / Light Stabilizer | Derivatives are highly effective at protecting plastics and cosmetics from UV degradation. google.com |

| Agrochemicals | Herbicide | Certain 2-cyanoacrylate compounds show potent herbicidal activity against common weeds. nih.gov |

| Biomedicine | Anti-infective | Can inhibit host cell enzymes (DUBs) to suppress replication of viruses and bacteria. nih.gov |

| Biomedicine | Anticancer Agent | Naphthalene-based derivatives show potent activity against breast cancer cell lines. researchgate.net |

| Analytical Chemistry | MALDI Matrix | Thienyl- and naphthyl-based derivatives serve as superior matrices for mass spectrometry analysis. researchgate.netsemanticscholar.org |

Q & A

Q. What are the standard synthesis protocols for 2-Cyano-3-(4-isopropylphenyl)acrylic acid, and how can reaction completion be monitored?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation. A mixture of 4-isopropylbenzaldehyde, cyanoacetic acid, and ammonium acetate in glacial acetic acid is refluxed under argon for ~12 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using silica plates and a UV lamp for visualization . Post-reaction, the crude product is precipitated in ice-cold water, filtered, and recrystallized from methanol. Key parameters include maintaining an inert atmosphere to prevent side reactions and optimizing molar ratios (e.g., 1:1.2 aldehyde:cyanoacetic acid) for yield enhancement.

Q. How should researchers characterize the physical and structural properties of this compound?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) provides bond-length precision (mean σ(C–C) = 0.028 Å) and confirms the (E)-configuration .

- Spectroscopy : Use FT-IR to identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹). UV-Vis can detect conjugation (λmax ~300–400 nm for cyanoacrylate systems) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and phase transitions.

Q. What are the recommended storage conditions to preserve chemical stability?

- Methodological Answer : Store under inert gas (argon) in amber glass vials at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., cyano group hydrolysis) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Apply statistical design of experiments (DoE) such as factorial designs to evaluate variables (temperature, catalyst loading, solvent volume). For example, a 2³ factorial design tests temperature (80–120°C), NH₄OAc equivalents (5–15 eq), and reflux duration (8–16 hours). Analyze interactions using ANOVA to identify dominant factors . Post-optimization, scale-up studies in continuous flow reactors may enhance reproducibility .

Q. What computational methods are suitable for predicting reactivity or designing derivatives?

- Methodological Answer :

- Quantum Chemistry : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and predict regioselectivity in cyanoacrylate formation .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel derivatives. Use tools like ICReDD’s reaction path search algorithms to simulate intermediates and byproducts .

Q. How can contradictory spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR (e.g., ¹H/¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystal structure discrepancies (e.g., polymorphs), perform SCXRD at varying temperatures or pressures .

- Dynamic Nuclear Polarization (DNP) : Enhances NMR sensitivity for trace impurities or metastable conformers .

Q. What strategies are effective for studying the compound’s interactions in biological systems?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein targets (e.g., kinases, GPCRs). Validate with surface plasmon resonance (SPR) for binding affinity (KD) measurements .

- Metabolomics : Apply LC-MS/MS to track metabolic pathways in cell cultures, identifying adducts or degradation products.

Q. How can the compound’s photophysical properties be harnessed for material science applications?

- Methodological Answer :

- Thin-Film Fabrication : Spin-coat solutions onto ITO substrates and characterize via AFM for surface morphology. Measure charge carrier mobility using time-resolved microwave conductivity (TRMC) .

- Photostability Assays : Expose films to UV light (e.g., 365 nm) and monitor degradation via Raman spectroscopy or photoluminescence quenching .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Critical Parameter Audit : Compare solvent purity (e.g., anhydrous vs. technical-grade acetic acid), argon flow rates, and stirring efficiency across studies. Replicate reactions using identical equipment (e.g., Schlenk line vs. standard reflux) .

- Byproduct Profiling : Use GC-MS or HPLC to identify side products (e.g., dimerization via Michael addition) that may reduce yields .

Q. What experimental frameworks resolve conflicts between computational predictions and empirical results?

- Methodological Answer :

- Hybrid Workflows : Integrate DFT-predicted reaction coordinates with real-time FT-IR monitoring to detect unanticipated intermediates. Adjust computational models using experimental activation energies .

- Sensitivity Analysis : Quantify the impact of approximation errors (e.g., solvent effects omitted in gas-phase DFT) on prediction accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.